molecular formula C14H24Cl2N2S2 B1480742 1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride CAS No. 2098032-15-4

1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride

Cat. No. B1480742
CAS RN: 2098032-15-4
M. Wt: 355.4 g/mol
InChI Key: ROEMLQOSQPYXHN-UHFFFAOYSA-N
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Description

This compound is a hydrate with a linear formula of C10 H20 N2 S. 2 Cl H . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 277.26 . The InChI code is 1S/C9H18N2S.2ClH.H2O/c1-7-12-8-2-9 (1)11-5-3-10-4-6-11;;;/h9-10H,1-8H2;2*1H;1H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Overview of Piperazine and Its Derivatives

Piperazine and its derivatives play a significant role in medicinal chemistry, contributing to the development of compounds with a wide range of pharmacological activities. Piperazine itself is a privileged scaffold in drug discovery, serving as a core structure in numerous marketed drugs across various therapeutic areas. The versatility of piperazine-based compounds is evidenced by their application in treating diseases such as tuberculosis, where they have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the scaffold's importance in addressing global health challenges like antibiotic resistance (Girase et al., 2020).

DNA Interaction and Radioprotective Properties

One specific application of piperazine derivatives is in the development of minor groove binders, such as Hoechst 33258 and its analogues, which demonstrate strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds have found utility in biological research and medical diagnostics, including chromosome and nuclear staining in cell biology, as well as potential uses in radioprotection and as topoisomerase inhibitors. This reflects the structural versatility of piperazine derivatives in targeting and modulating biological molecules (Issar & Kakkar, 2013).

Broad Therapeutic Potential

Piperazine derivatives have been extensively explored for their therapeutic potential, leading to the identification of compounds with diverse pharmacological profiles. These include central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine activities. The structural modification of piperazine derivatives has been shown to significantly impact their medicinal properties, demonstrating the scaffold's flexibility in drug design. This underscores the broad potential of piperazine-based molecules in the development of new therapeutic agents for a wide array of diseases (Rathi et al., 2016).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[thian-4-yl(thiophen-2-yl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S2.2ClH/c1-2-13(18-9-1)14(12-3-10-17-11-4-12)16-7-5-15-6-8-16;;/h1-2,9,12,14-15H,3-8,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMLQOSQPYXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C(C2=CC=CS2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride
Reactant of Route 2
1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride
Reactant of Route 3
1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride
Reactant of Route 4
1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride
Reactant of Route 5
1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride
Reactant of Route 6
1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride

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